1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride
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Overview
Description
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H13ClO3S and a molecular weight of 260.74 g/mol . This compound is characterized by the presence of a cyclopropane ring, a benzyloxymethyl group, and a sulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-benzyloxymethyl-cyclopropanesulfonyl chloride typically involves the reaction of cyclopropane derivatives with sulfonyl chloride reagents. . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common compared to substitution reactions.
Common reagents used in these reactions include bases like sodium hydroxide, nucleophiles like amines, and oxidizing agents like hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-benzyloxymethyl-cyclopropanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound can modify amino acid residues in proteins, affecting their function and activity .
Comparison with Similar Compounds
1-[(benzyloxy)methyl]cyclopropane-1-sulfonyl chloride can be compared with other sulfonyl chloride derivatives, such as:
Cyclopropanesulfonyl chloride: Similar in structure but lacks the benzyloxymethyl group, making it less versatile in certain synthetic applications.
Benzenesulfonyl chloride: Contains a benzene ring instead of a cyclopropane ring, leading to different reactivity and applications.
Methanesulfonyl chloride: A simpler compound with a single carbon atom, used in different contexts compared to 1-benzyloxymethyl-cyclopropanesulfonyl chloride.
The uniqueness of 1-benzyloxymethyl-cyclopropanesulfonyl chloride lies in its combination of the cyclopropane ring and the benzyloxymethyl group, which provides specific reactivity and applications not found in other sulfonyl chloride derivatives.
Properties
IUPAC Name |
1-(phenylmethoxymethyl)cyclopropane-1-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO3S/c12-16(13,14)11(6-7-11)9-15-8-10-4-2-1-3-5-10/h1-5H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJBRIKYXKXSSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(COCC2=CC=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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